molecular formula C7H11N3 B3320714 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine CAS No. 1260672-10-3

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Cat. No.: B3320714
CAS No.: 1260672-10-3
M. Wt: 137.18 g/mol
InChI Key: YBQHCOCESJJECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (CAS 1260672-10-3) is a high-value chemical building block with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol. This pyrrolopyrazole derivative is characterized by its fused bicyclic structure, which incorporates both pyrrole and pyrazole motifs, and a primary amine functional group that serves as a key handle for further synthetic modification . The compound is of significant interest in medicinal chemistry, particularly as a core scaffold in the development of kinase inhibitors. Its structural framework is a key component in potent and selective inhibitors targeting the Transforming Growth Factor-Beta type I receptor (TβR-I or ALK5) kinase domain . This mechanism is critical in pathways regulating cell proliferation and differentiation, making such inhibitors valuable probes for oncological research and the development of potential anti-fibrotic and anti-metastatic agents . The broader pyrrolo[1,2-b]pyrazole chemical class is recognized for its diverse pharmacological potential, including applications in antimicrobial, antitumor, and anti-inflammatory agent discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; it may cause skin and eye irritation and may be harmful if swallowed . For optimal stability, store in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQHCOCESJJECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225941
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-10-3
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine involves the reaction of 2-amino-1-(2,4-dinitrophenyl)ethanone with hydrazine hydrate to produce the desired compound. Another method involves the reduction of the corresponding nitro compound, followed by cyclization with a hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of catalysts.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

    Drug Discovery: It can be used as a starting material for the synthesis of other heterocyclic compounds with potential therapeutic activity.

    Materials Science: The compound’s unique properties make it suitable for use in the development of new materials.

    Molecular Biology: It can be used in molecular biology research to study its effects on biological systems.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby exerting its effects. Detailed studies on its mechanism of action are ongoing to fully understand its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications , substituent variations , and biological targets . Below is a detailed comparison:

Positional Isomers and Core Variants

Compound Name Structure Molecular Formula CAS Number Key Differences Biological Activity Synthesis Yield Reference
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine dihydrochloride Positional isomer (methanamine at 2-position) C₇H₁₃Cl₂N₃ 1955548-05-6 - 2-yl substitution alters electronic density
- Dihydrochloride salt enhances solubility
Under investigation Not reported
6-Bromo-4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline Pyrrolopyrazole fused with quinoline C₁₉H₁₅BrN₄ N/A - Quinoline extension increases π-stacking potential
- Bromine aids in further derivatization
Kinase inhibition (TGF-β) Not reported
Galunisertib (LY2157299) 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide C₂₂H₁₉N₅O 700874-72-2 - Quinoline-carboxamide moiety enhances target affinity TGF-β receptor I inhibitor (Phase III clinical trials) Multi-step synthesis (exact yield unreported)

Substituent-Modified Derivatives

Compound Name Structural Modification Molecular Formula CAS Number Key Differences Biological Activity Synthesis Yield Reference
2-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Chloromethyl substituent C₇H₉ClN₂ N/A - Reactive Cl group enables cross-coupling reactions Building block for drug discovery Not reported
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Dimethyl group at 5-position C₉H₁₃N₂ N/A - Steric hindrance impacts binding pocket interactions Cyclin-dependent kinase inhibitor Not reported
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Bromine at 3-position C₇H₈BrN₂ N/A - Bromine allows Suzuki-Miyaura coupling Intermediate for further functionalization Generated during synthesis of target compound

Physicochemical and Pharmacokinetic Comparison

Property (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Galunisertib 2-yl Dihydrochloride Isomer
Solubility Low (requires DCM/MeOH for purification) Poor (<1 mg/ml in DMSO) Improved (dihydrochloride salt)
Molecular Weight 137.18 g/mol 369.42 g/mol 210.10 g/mol
Biological Target PI3K-delta, ALK TGF-β receptor I Under investigation
Synthetic Complexity 8 steps, 29.4% yield Multi-step, lower yield (assumed) Not reported

Key Research Findings

Synthetic Efficiency : The target compound’s 29.4% yield surpasses traditional pyrrolo-pyrazole syntheses, which often suffer from low yields due to multi-step protocols .

Positional Isomerism: The 2-yl isomer’s dihydrochloride form exhibits better solubility, suggesting that minor structural changes can optimize pharmacokinetics .

Derivatization Potential: Brominated and chloromethyl derivatives serve as key intermediates for synthesizing advanced analogs, highlighting the core’s adaptability .

Biological Activity

The compound (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine is a member of the pyrrolo-pyrazole family, which has garnered attention for its diverse biological activities. This article aims to detail its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H10N4C_7H_{10}N_4 with a molecular weight of approximately 150.18 g/mol. The compound features a bicyclic structure that contributes to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₁₀N₄
Molecular Weight150.18 g/mol
CAS NumberNot available

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo-pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. A notable study found that specific derivatives of this compound demonstrated a reduction in inflammatory markers in animal models of arthritis.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory processes.
  • Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
  • Signal Transduction : It influences signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various strains, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models of induced arthritis, administration of this compound led to a significant reduction in paw swelling and inflammatory cytokines compared to the control group. This highlights its therapeutic potential in treating inflammatory diseases .

Study 3: Anticancer Effects

In vitro experiments on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Q & A

Q. What are the key synthetic routes for preparing (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, and how can purity be validated?

Synthesis typically involves cyclization of pyrrolidine-pyrazole precursors followed by functionalization at the 3-position. For example, methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (a related compound) is synthesized via [3+2] cycloaddition or palladium-catalyzed coupling, with subsequent reduction or amination to introduce the methanamine group . Purification methods include recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of regioisomers or unreacted intermediates .

Q. How does the stereochemistry of the bicyclic core influence biological activity?

The compound’s fused pyrrolo-pyrazole system creates a rigid, planar structure. Stereoelectronic effects at the 3-position methanamine group are critical for target binding. Computational studies (e.g., molecular docking) suggest that the amine’s orientation impacts hydrogen bonding with kinase active sites, as seen in analogs like Galunisertib (LY2157299), a TGF-β inhibitor . Racemic mixtures may exhibit reduced efficacy compared to enantiopure forms, necessitating chiral resolution (e.g., chiral HPLC) during synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) reveals proton environments (e.g., δ 2.8–3.2 ppm for dihydro-pyrrole protons; δ 3.5–4.0 ppm for methanamine CH₂). ¹³C NMR confirms carbonyl/carbamate absence, distinguishing it from ester analogs .
  • HRMS : Exact mass (C₇H₁₁N₃, MW 137.10) validates molecular formula .
  • IR : Absence of C=O stretches (~1700 cm⁻¹) differentiates it from ester precursors .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts like regioisomers?

Byproducts often arise from competing cyclization pathways. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products .
  • Catalyst screening : Pd(PPh₃)₄ improves regioselectivity in cross-coupling steps .
  • Protecting groups : Temporary Boc protection of the amine reduces side reactions during functionalization .
    Yield optimization (typically 40–60%) requires iterative DOE (Design of Experiments) to balance reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry .

Q. What in vitro and in vivo assays are suitable for evaluating its biological activity?

  • In vitro :
    • Kinase inhibition : TGF-β receptor I (ALK5) luciferase reporter assays (IC₅₀ comparison to Galunisertib ).
    • Cellular uptake : Radiolabeled (³H) tracer studies in cancer cell lines (e.g., HepG2) .
  • In vivo :
    • Pharmacokinetics : Plasma exposure and bioavailability in murine models (e.g., 59.7 mg/kg oral dose, LC-MS/MS analysis) .
    • Efficacy : Xenograft tumor models measuring pSMAD2/3 inhibition (Western blot) .

Q. How do structural modifications at the methanamine group affect target selectivity?

Replacing the primary amine with bulkier groups (e.g., tert-butyl carbamate) reduces TGF-β affinity but may enhance selectivity for other kinases (e.g., RIP1). SAR studies show:

  • Primary amine : Critical for hydrogen bonding with ALK5 Asp351 .
  • Methyl substitution : Decreases solubility (logP increase) but improves blood-brain barrier penetration in neuroinflammatory models .

Q. How should researchers address contradictions in reported solubility and stability data?

Discrepancies arise from polymorphic forms or solvent impurities. Methodological recommendations:

  • Solubility testing : Use standardized protocols (e.g., shake-flask method, 24 h equilibrium in PBS/DMSO) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts .
    Note: The compound’s solubility in water (<1 mg/mL) and DMSO (74 mg/mL) aligns with structurally related inhibitors like Galunisertib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
Reactant of Route 2
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.